1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543555
InChI: InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H17IN2
Molecular Weight: 304.17 g/mol

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17543555

Molecular Formula: C11H17IN2

Molecular Weight: 304.17 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C11H17IN2
Molecular Weight 304.17 g/mol
IUPAC Name 1-cyclohexyl-4-iodo-3,5-dimethylpyrazole
Standard InChI InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3
Standard InChI Key NILIUPQLTSVCST-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2CCCCC2)C)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at four positions:

  • N1: Cyclohexyl group (C₆H₁₁)

  • C3 and C5: Methyl groups (-CH₃)

  • C4: Iodine atom (-I)

This arrangement confers distinct electronic and steric properties. The iodine atom’s polarizability enhances reactivity in cross-coupling reactions, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₁H₁₇IN₂
Molecular weight304.17 g/mol
CAS numberNot publicly disclosed
Storage conditionsCool, dry, inert atmosphere
ReactivitySusceptible to oxidative degradation

Spectroscopic Characterization

  • NMR: The cyclohexyl group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm). The pyrazole ring’s protons exhibit deshielded signals due to aromatic anisotropy .

  • Mass spectrometry: A molecular ion peak at m/z 304.17 confirms the molecular weight, with fragmentation patterns indicating loss of iodine (127 Da) and cyclohexyl groups.

Synthesis and Optimization

Multi-Step Synthesis Protocol

The synthesis of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole typically involves:

  • Formation of the pyrazole core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under microwave or thermal conditions .

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like acetonitrile.

  • N1-Alkylation: Reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with cyclohexyl bromide in the presence of NaH or K₂CO₃ in tetrahydrofuran (THF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
IodinationNIS, CH₃CN, 60°C, 12 h85%
AlkylationCyclohexyl bromide, NaH, THF, 20°C, 12 h78%

Challenges and Solutions

  • Regioselectivity: Competing substitution at C4 vs. C5 is mitigated by steric hindrance from methyl groups, favoring iodination at C4 .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts .

Reactivity and Functionalization

The iodine atom serves as a handle for further derivatization:

  • Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, enhancing π-stacking interactions in drug-receptor binding.

  • Nucleophilic substitution: Displacement with amines or thiols generates polar functionalities, improving aqueous solubility .

Scheme 1: Functionalization Pathways

  • Suzuki Coupling:
    C11H17IN2+Ar-B(OH)2Pd(PPh3)4,Na2CO3C11H17ArN2+B(OH)3\text{C}_{11}\text{H}_{17}\text{IN}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{11}\text{H}_{17}\text{ArN}_2 + \text{B(OH)}_3

Biological Activity and Applications

Structure-Activity Relationship (SAR)

  • Iodine substituent: Enhances halogen bonding with target proteins, improving binding affinity.

  • Cyclohexyl group: Increases metabolic stability by shielding the pyrazole ring from cytochrome P450 oxidation .

Comparative Analysis with Related Compounds

Table 3: Comparison of Pyrazole Derivatives

CompoundMolecular WeightKey SubstituentsBioactivity
1-Cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole304.17Cyclohexyl, I, 2×CH₃Kinase inhibition
4-Iodo-1,3,5-trimethyl-1H-pyrazole236.053×CH₃, IAntimicrobial
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole298.12Phenyl, I, 2×CH₃Antiviral

The cyclohexyl analog demonstrates superior metabolic stability compared to phenyl-substituted derivatives, attributed to reduced π-π stacking with hepatic enzymes .

Future Research Directions

  • Target identification: High-throughput screening against orphan GPCRs and ion channels.

  • Prodrug development: Masking the iodine atom with bioreversible groups (e.g., acetyl) to enhance oral bioavailability.

  • Green synthesis: Catalytic methods using recyclable ionic liquids or microwave-assisted reactions to reduce waste .

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